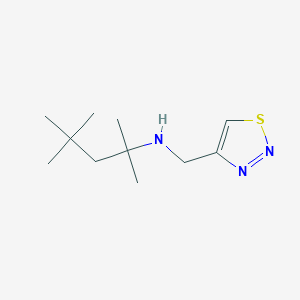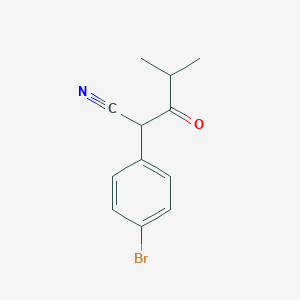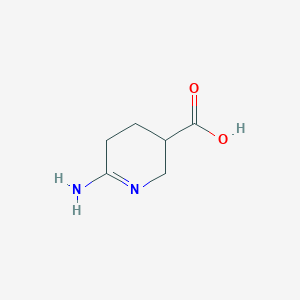
6-amino-2,3,4,5-tetrahydropyridine-3-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-2,3,4,5-tetrahydropyridine-3-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by a tetrahydropyridine ring with an amino group at the 6th position and a carboxylic acid group at the 3rd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reduction of pyridinium salts. For instance, the partial reduction of N-methylpyridinium with borohydride reagents yields 1-methyl-1,2,3,6-tetrahydropyridine . Another method described involves a one-pot nitro-Mannich/hydroamination cascade .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
6-amino-2,3,4,5-tetrahydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the tetrahydropyridine ring.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include borohydride for reduction , and various oxidizing agents for oxidation reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with borohydride can yield N-alkyltetrahydropyridines .
Applications De Recherche Scientifique
6-amino-2,3,4,5-tetrahydropyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities.
Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways. The exact pathways and targets depend on the specific derivative and its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3,4-tetrahydropyridine
- 1,2,3,6-tetrahydropyridine
- 2,3,4,5-tetrahydropyridine
Uniqueness
6-amino-2,3,4,5-tetrahydropyridine-3-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the tetrahydropyridine ring.
Propriétés
Formule moléculaire |
C6H10N2O2 |
|---|---|
Poids moléculaire |
142.16 g/mol |
Nom IUPAC |
6-amino-2,3,4,5-tetrahydropyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H10N2O2/c7-5-2-1-4(3-8-5)6(9)10/h4H,1-3H2,(H2,7,8)(H,9,10) |
Clé InChI |
VUZAUNZSDCMUTH-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=NCC1C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amine](/img/structure/B13240227.png)
![2-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13240237.png)

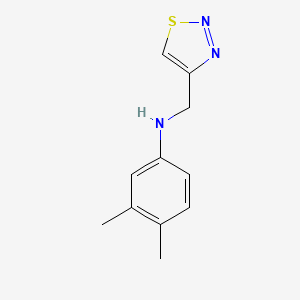
![4-Chloro-N-[3-(pyrrolidin-1-yl)propyl]pyridine-2-carboxamide](/img/structure/B13240264.png)
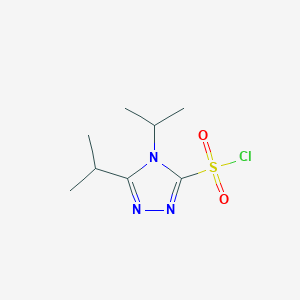
![3-{[(3-Chloro-4-fluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13240270.png)
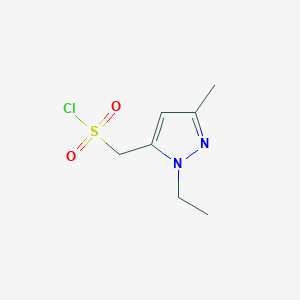
![N-[1-(pyridin-4-yl)ethyl]cyclopropanamine](/img/structure/B13240278.png)
